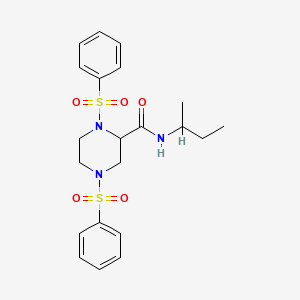
N-(sec-butyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BPPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPS is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Mecanismo De Acción
BPPS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes. BPPS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance, bone resorption, and fluid secretion. BPPS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPPS has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase and has been shown to have a low toxicity profile. However, BPPS has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BPPS. One potential application is in the treatment of cancer, as BPPS has been shown to inhibit the growth of cancer cells. Further studies are needed to determine the efficacy of BPPS in vivo and its potential use in combination with other anti-cancer agents. Additionally, BPPS has potential applications in the treatment of various diseases, such as glaucoma and osteoporosis. Further studies are needed to explore these potential therapeutic applications.
Métodos De Síntesis
The synthesis of BPPS involves several steps, including the reaction of sec-butylamine with 1,4-dichlorobutane to form N-sec-butyl-1,4-butanediamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-sec-butyl-1,4-butanediamine-p-toluenesulfonate. This compound is then reacted with piperazine to form N-(sec-butyl)-1,4-bis(p-toluenesulfonyl)-2-piperazinecarboxamide. Finally, the compound is deprotected using sodium methoxide to obtain BPPS.
Aplicaciones Científicas De Investigación
BPPS has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. BPPS has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-butan-2-ylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-17(2)22-21(25)20-16-23(30(26,27)18-10-6-4-7-11-18)14-15-24(20)31(28,29)19-12-8-5-9-13-19/h4-13,17,20H,3,14-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOZNACVOHCDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-butan-2-ylpiperazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

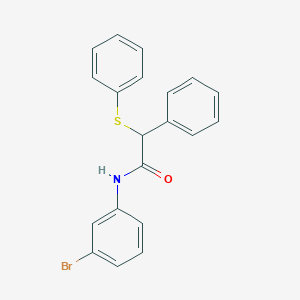

![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)
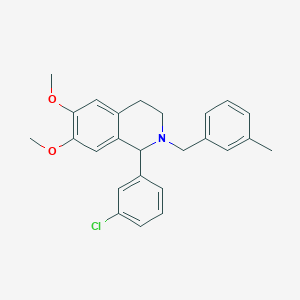
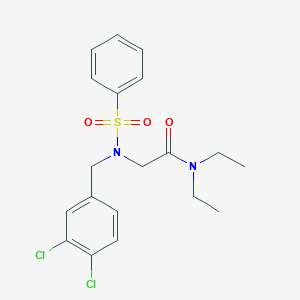
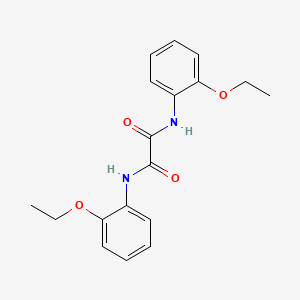
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)
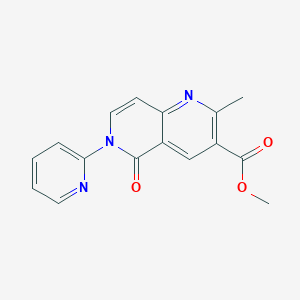
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)